REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:13]I>CN(C)C=O>[CH3:2][CH2:3][CH2:4][CH:5]([CH3:8])[CH3:6].[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([O:10][CH3:13])[CH3:9])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
397 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction for a further 23 hr
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
Quench with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with DCM (3×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
WASH
|
Details
|
eluting with 0:100 to 20:80 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 195.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:13]I>CN(C)C=O>[CH3:2][CH2:3][CH2:4][CH:5]([CH3:8])[CH3:6].[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([O:10][CH3:13])[CH3:9])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
397 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction for a further 23 hr
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
Quench with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with DCM (3×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
WASH
|
Details
|
eluting with 0:100 to 20:80 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 195.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |